molecular formula C21H25N3O3 B14342195 6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one CAS No. 92388-09-5

6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14342195
CAS No.: 92388-09-5
M. Wt: 367.4 g/mol
InChI Key: MOGWZBPDDJWTJQ-UHFFFAOYSA-N
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Description

6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a phenylpiperazine moiety linked to a benzoxazine core through a propoxy chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps:

    Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Propoxy Chain: The propoxy chain is introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the propoxy moiety.

    Attachment of the Phenylpiperazine Moiety: The final step involves the coupling of the phenylpiperazine moiety to the propoxy-benzoxazine intermediate. This can be achieved through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. This interaction can influence signaling pathways and lead to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

92388-09-5

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

6-[3-(4-phenylpiperazin-1-yl)propoxy]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C21H25N3O3/c25-21-16-27-20-8-7-18(15-19(20)22-21)26-14-4-9-23-10-12-24(13-11-23)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14,16H2,(H,22,25)

InChI Key

MOGWZBPDDJWTJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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